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Compound of Interest

Compound Name: Triciferol

Cat. No.: B8146444

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available public information regarding the
investigational compound Triciferol. It is intended for research and informational purposes
only. A comprehensive search of scientific literature and databases has revealed a significant
lack of publicly available in vivo pharmacokinetic data (Absorption, Distribution, Metabolism,
and Excretion - ADME) for this compound. The information presented herein is primarily
focused on its pharmacodynamics as characterized in in vitro studies.

Executive Summary

Triciferol is a novel, synthetic hybrid molecule engineered to possess dual pharmacological
activities: agonism of the Vitamin D Receptor (VDR) and inhibition of Histone Deacetylases
(HDACSs).[1] This dual mechanism of action is designed to leverage the synergistic anti-
proliferative and pro-differentiative effects of both pathways, making it a compound of interest
in oncology research. Preclinical in vitro studies have demonstrated its ability to bind to the
VDR, modulate gene expression, inhibit HDAC activity, and exert potent cytotoxic effects on
various cancer cell lines. However, to the best of our knowledge from the conducted searches,
no in vivo pharmacokinetic data for Triciferol has been published.

Pharmacokinetics (ADME)

A thorough search of the scientific literature did not yield any publicly available data on the
pharmacokinetics of Triciferol, including its absorption, distribution, metabolism, and excretion
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(ADME) profile in any preclinical or clinical models. This information is crucial for the further
development of Triciferol as a therapeutic agent.

Pharmacodynamics

The pharmacodynamic profile of Triciferol is characterized by its unique dual mechanism of
action.

Mechanism of Action

Triciferol is designed as a single molecule that concurrently acts as a VDR agonist and an
HDAC inhibitor.[1]

» VDR Agonism: Triciferol binds to the Vitamin D Receptor, a nuclear transcription factor.
Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This
complex then binds to Vitamin D Response Elements (VDRES) on the DNA, leading to the
transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and
apoptosis.

o HDAC Inhibition: Triciferol also inhibits the activity of histone deacetylases. HDACs are
enzymes that remove acetyl groups from histones, leading to a more condensed chromatin
structure and transcriptional repression. By inhibiting HDACs, Triciferol promotes histone
hyperacetylation, resulting in a more relaxed chromatin state and the expression of tumor
suppressor genes.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative data available for Triciferol from in vitro
studies.
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Parameter Value Cell Line(s) Reference

VDR Binding Affinity

87 nM Not Specified [1]
(IC50)
_ . _ o MDA-MB-231, MCF-7,
Anti-proliferative More efficacious than
. and two other cancer [1]
Activity 1,25D

cell models

Induces ~2.5-fold
o higher rates of cell
Cytotoxicity MCF-7 [1]
death than 1,25D (at

100-1000 nM)

Induces marked

] tubulin
Effect on Protein

hyperacetylation and Not Specified
Acetylation P Y P

augments histone

acetylation

Signaling Pathways

The dual action of Triciferol targets two distinct but complementary signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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